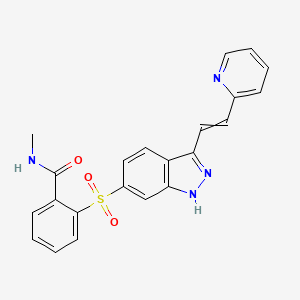![molecular formula C14H26N2O3Si B14011884 N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine is a chemical compound with the molecular formula C14H26N2O3Si. This compound is known for its unique structure, which includes a silyl ether group and an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine typically involves the reaction of 2-phenylethyltrimethoxysilane with ethane-1,2-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethoxyethane, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the efficiency of the production process .
化学反应分析
Types of Reactions
N’-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or alcohols; reactions may require a catalyst and are often performed under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
科学研究应用
N’-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N’-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The silyl ether group can interact with various biomolecules, facilitating the formation of stable complexes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The ethane-1,2-diamine backbone provides additional sites for interaction, enhancing the compound’s versatility .
相似化合物的比较
Similar Compounds
- (Aminoethylaminomethyl)phenethyltrimethoxysilane
- 2,2-Dimethoxy-2-phenylacetophenone
Uniqueness
N’-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine is unique due to its combination of a silyl ether group and an ethane-1,2-diamine backbone. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced versatility in chemical reactions and potential biological activities .
属性
分子式 |
C14H26N2O3Si |
|---|---|
分子量 |
298.45 g/mol |
IUPAC 名称 |
N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H26N2O3Si/c1-17-20(18-2,19-12-11-16-10-9-15)13-8-14-6-4-3-5-7-14/h3-7,16H,8-13,15H2,1-2H3 |
InChI 键 |
XKLJRDXPVLBKKA-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCC1=CC=CC=C1)(OC)OCCNCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
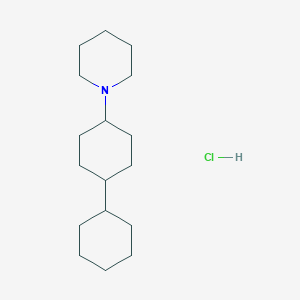
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
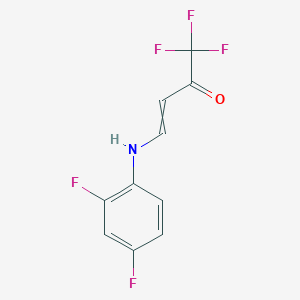
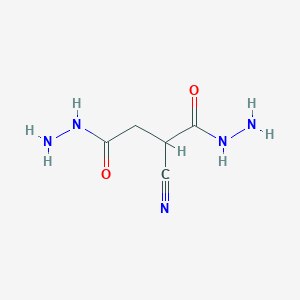
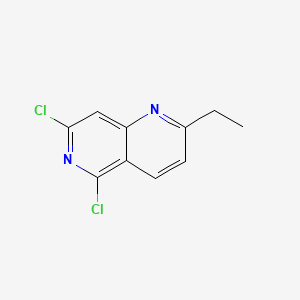

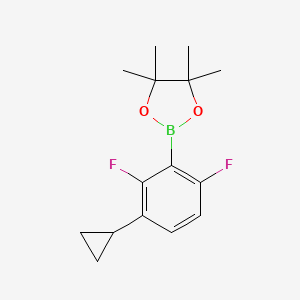
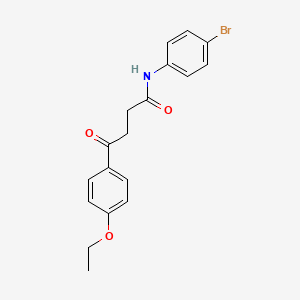
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
